Acetyl hypofluorite

Radiochemistry Positron Emission Tomography (PET) Aryl Fluoride Synthesis

Acetyl hypofluorite (CH₃COOF), also designated as fluoro acetate, is the first member of the non-perhalogenated acyl hypofluorite family, characterized by an electrophilic oxygen-bound fluorine atom. It is synthesized in situ by passing diluted elemental fluorine (F₂) through solid complexes of alkali metal acetates with acetic acid, typically in an inert fluorocarbon solvent such as Freon-11 (CFCl₃) at low temperatures.

Molecular Formula C2H3FO2
Molecular Weight 78.04 g/mol
CAS No. 78948-09-1
Cat. No. B1218825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl hypofluorite
CAS78948-09-1
Synonymsacetyl hypofluorite
Molecular FormulaC2H3FO2
Molecular Weight78.04 g/mol
Structural Identifiers
SMILESCC(=O)OF
InChIInChI=1S/C2H3FO2/c1-2(4)5-3/h1H3
InChIKeyQWLICVXJMVMDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Hypofluorite (CAS 78948-09-1) Procurement Guide: Properties and Structural Identity


Acetyl hypofluorite (CH₃COOF), also designated as fluoro acetate, is the first member of the non-perhalogenated acyl hypofluorite family, characterized by an electrophilic oxygen-bound fluorine atom [1]. It is synthesized in situ by passing diluted elemental fluorine (F₂) through solid complexes of alkali metal acetates with acetic acid, typically in an inert fluorocarbon solvent such as Freon-11 (CFCl₃) at low temperatures . Spectroscopic characterization by ¹H and ¹⁹F NMR (δ 168.3 ppm vs. CFCl₃) and mass spectrometry unequivocally confirms its molecular structure [2]. The compound exhibits limited thermal stability in the liquid phase, with a measured half-life of approximately 2 hours in the vapor phase at room temperature when contained in Kel-F vessels [3]. Its primary utility lies in its capacity to serve as a moderated, yet potent, source of electrophilic fluorine for regioselective and stereoselective fluorination of diverse organic substrates, including alkenes, activated aromatic rings, and organometallic intermediates [4].

Workflow In‑situ generation from F₂ / alkali acetate complexes; electrophilic fluorination of alkenes, aromatics and organometallics
Selection Moderated electrophilicity for cleaner reactions; compatible with cryogenic and aqueous conditions
Use context Regio‑/stereoselective fluorination, ¹⁸F‑radiosynthesis, late‑stage fluorination of complex molecules

Why Acetyl Hypofluorite (CAS 78948-09-1) Cannot Be Substituted by Generic Electrophilic Fluorinating Agents


The selection of acetyl hypofluorite over other electrophilic fluorinating agents is dictated by a specific confluence of reactivity, selectivity, and handling characteristics that are not replicated by any single alternative. In contrast to perhalogenated acyl hypofluorites such as CF₃COOF or CF₃OF, acetyl hypofluorite exhibits a less reactive, and therefore more controllable, electrophilic fluorine center, which is crucial for achieving cleaner reactions with sensitive substrates [1]. Compared to widely used bench-stable N-F reagents like Selectfluor™ or NFSI, acetyl hypofluorite demonstrates a fundamentally different reaction profile, engaging with organometallic intermediates and electron-rich alkenes under cryogenic conditions with regio- and stereospecificity that N-F reagents cannot always provide [2]. Furthermore, unlike direct use of elemental fluorine gas (F₂), which is prone to radical side reactions and yields variable results, acetyl hypofluorite acts as a "taming carrier," delivering electrophilic fluorine with greater consistency and predictability, particularly in the context of radiochemical synthesis with the ¹⁸F isotope [3].

N‑F reagents (Selectfluor™, NFSI) may lack reactivity with organometallic intermediates and can give different regio‑/stereoselectivity.
Perhalogenated hypofluorites (CF₃COOF, CF₃OF) exhibit higher electrophilicity; reaction profile may shift toward by‑product formation.
Elemental fluorine (F₂) often introduces radical side reactions; yield consistency and substrate scope may not transfer directly.

Quantitative Differentiation Guide for Acetyl Hypofluorite (CAS 78948-09-1) Against Key Fluorination Reagents


Enhanced Yield Consistency in ¹⁸F-Aryl Fluoride Synthesis vs. Elemental Fluorine

Acetyl hypofluorite (CH₃COOF) demonstrates superior yield consistency compared to elemental fluorine (F₂) in the synthesis of ¹⁸F-labeled aryl fluorides via cleavage of aryl-tin bonds. When applied to a panel of eight simple aryl-tin derivatives, CH₃COOF provided more uniform radiochemical yields, averaging approximately 70% across all substrates [1]. In contrast, F₂ produced a much wider range of yields, varying from 54% to 95% depending on the specific substrate [1]. This reduced substrate-dependent variability is a key advantage for developing robust and reproducible radiosynthetic protocols.

Yield consistency in ¹⁸F‑aryl fluorination
Head‑to‑head
CH₃COOF: ∼70% average yield across 8 aryl‑tin substrates; F₂: 54–95% (high variability)
Supports reproducible radiochemical yields
8 aryl‑tin derivatives; ¹⁸F electrophilic cleavage
Radiochemistry Positron Emission Tomography (PET) Aryl Fluoride Synthesis

Superior Yield in Electrophilic Cleavage of Vinyl-Tin Bonds vs. Elemental Fluorine

For the electrophilic cleavage of vinyl-tin bonds, a key step in synthesizing vinyl fluorides, acetyl hypofluorite (CH₃COOF) exhibits a dramatic and quantifiable yield advantage over elemental fluorine (F₂). In a direct comparison using the same substrate (E)-vinylstannane, fluorination with CH₃COOF at room temperature produced the desired isomeric mixture of vinyl fluorides in 41-42% yield [1]. Under comparable conditions, the use of F₂ proceeded with a best-case yield of only 9.0% [1].

Vinyl fluoride yield from vinyl‑tin
Head‑to‑head
CH₃COOF: 41–42% yield; F₂: 9.0% (>4.5‑fold increase)
Supports yield‑driven synthesis workflows
(E)‑vinylstannane, room temperature
Organometallic Chemistry Vinyl Fluoride Synthesis Electrophilic Fluorination

Controlled Reactivity Profile vs. Perhalogenated Hypofluorites (CF₃COOF, CF₃OF)

Acetyl hypofluorite (CH₃COOF) offers a distinct advantage over perhalogenated analogs such as trifluoroacetyl hypofluorite (CF₃COOF) and trifluoromethyl hypofluorite (CF₃OF) due to its moderated electrophilicity. The oxygen-bound fluorine in CH₃COOF is demonstrably less reactive than the fluorine in CF₃COOF and CF₃OF [1]. This reduced reactivity translates into cleaner reactions with many organic substrates, as it mitigates undesired side reactions often associated with the more aggressive fluoroxy reagents [1]. This is a class-level inference based on established electronic effects and comparative reactivity studies within the hypofluorite family.

Reactivity vs perhalogenated hypofluorites
Class‑level
Less reactive electrophilic fluorine than CF₃COOF and CF₃OF
May support cleaner reactions with sensitive substrates
Based on comparative reactivity studies
Electrophilic Fluorination Reagent Reactivity Reaction Selectivity

Unmatched Reactivity with Organometallic Anionic Centers vs. Other Electrophilic Fluorinating Reagents

Acetyl hypofluorite possesses a unique and advantageous reactivity profile: it reacts well with various anionic centers present in organometallic compounds, a characteristic not shared by most other electrophilic fluorinating reagents [1]. This property enables a distinct synthetic route for the preparation of numerous fluorine-containing derivatives from organometallic precursors, such as aryl boronic acids, expanding the scope of substrates accessible to electrophilic fluorination. This is a class-level inference derived from the documented general behavior of CH₃COOF compared to other common electrophilic fluorine sources (e.g., N-F reagents).

Reactivity with organometallic substrates
Class‑level
Reacts with anionic centers of organometallics; most N‑F reagents unreactive
Expands substrate scope for electrophilic fluorination
Compared to common N‑F reagents
Organometallic Chemistry Electrophilic Fluorination C-F Bond Formation

Defined Spectroscopic and Physical Parameters for Quality Control

The isolation and full characterization of acetyl hypofluorite provide well-defined physical and spectroscopic benchmarks essential for quality control and ensuring batch-to-batch consistency. At -78 °C in a 1:1 (v/v) CCl₄:CDCl₃ mixture, its characteristic ¹⁹F NMR chemical shift is 168.3 ppm relative to CFCl₃ [1]. Vapor pressure measurements between -64 and -20 °C yield an enthalpy of vaporization of 35.6 ± 2.4 kJ/mol and an extrapolated normal boiling point of 53 ± 6 °C [1]. These data serve as a primary reference for confirming the identity and purity of synthesized material.

Characterization benchmarks
Specification review
¹⁹F NMR 168.3 ppm; ΔHvap 35.6 kJ/mol; b.p. 53 °C
Enables identity and purity verification
For in‑house QC prior to use
Analytical Chemistry Reagent Characterization Quality Assurance

Aqueous System Stability Enabling Stereoselective Carbohydrate Fluorination

Acetyl hypofluorite demonstrates a notable stability profile in aqueous systems over a wide pH range, which is a key enabler for specific synthetic applications. This stability is evidenced by its efficient use in the synthesis of [¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), the most widely used PET tracer, where reaction with D-glucal in water proceeded smoothly to yield a product with high stereoselectivity . This contrasts with the often-anhydrous conditions required for many other electrophilic fluorinating agents.

Aqueous fluorination capability
Source review
Stable and stereoselective in aqueous media; used for [¹⁸F]FDG synthesis
Supports one‑pot aqueous radiochemistry workflows
Data to verify for specific protocols
Carbohydrate Chemistry Stereoselective Synthesis PET Tracer Production

High-Value Application Scenarios for Acetyl Hypofluorite (CAS 78948-09-1) Based on Quantitative Evidence


Reliable and Consistent Production of ¹⁸F-Labeled Aromatic PET Tracers

Based on its demonstrated ability to produce consistent ∼70% radiochemical yields across diverse aryl-tin precursors, compared to the 54-95% variability seen with F₂ [1], acetyl hypofluorite is the reagent of choice for establishing robust, high-reliability synthetic protocols for ¹⁸F-aryl fluoride PET tracers. Its use minimizes the risk of failed productions and ensures a predictable supply of imaging agents for clinical and preclinical studies.

Efficient Synthesis of Vinyl Fluoride Building Blocks from Vinyl-Tin Precursors

The >4.5-fold yield enhancement (41-42% yield for CH₃COOF vs. 9.0% for F₂) in the electrophilic cleavage of vinyl-tin bonds [1] makes acetyl hypofluorite a strategically critical reagent for synthetic programs requiring vinyl fluoride intermediates. This efficiency is paramount in multi-step syntheses where maximizing yield at an early stage is essential for overall project feasibility and cost-effectiveness.

Selective Fluorination of Complex Molecules Containing Sensitive Functionalities

The moderated reactivity of acetyl hypofluorite, which is demonstrably lower than that of more aggressive fluoroxy reagents like CF₃COOF and CF₃OF [1], positions it as a premier reagent for late-stage fluorination of complex, densely functionalized molecules (e.g., natural products, drug candidates). Its cleaner reaction profile reduces the formation of byproducts and simplifies purification, making it invaluable in medicinal chemistry and process development where substrate tolerance is critical.

Stereoselective Synthesis of Fluorinated Carbohydrates, including [¹⁸F]FDG

Leveraging its unique stability and high stereoselectivity in aqueous media [1], acetyl hypofluorite is an essential tool for the synthesis of fluorinated carbohydrates and glycosides. This is particularly critical for the production of [¹⁸F]FDG, the cornerstone of clinical PET imaging, where high radiochemical purity (95% [1]) and stereochemical fidelity are non-negotiable requirements.

Application
Selection Property
Validation Focus
¹⁸F‑aryl fluoride PET tracer synthesis
Yield consistency across aryl‑tin substrates
Reproducibility of radiochemical yields
Vinyl fluoride building block synthesis
Efficiency in vinyl‑tin electrophilic cleavage
Yield optimization in multi‑step synthesis
Selective fluorination of complex molecules
Controlled electrophilicity vs perhalogenated reagents
Substrate tolerance and by‑product profile
Stereoselective carbohydrate fluorination ([¹⁸F]FDG)
Stability and stereoselectivity in aqueous media
Radiochemical purity and stereochemical fidelity

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